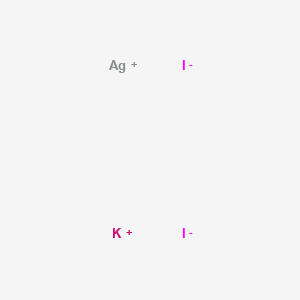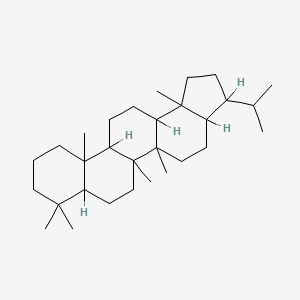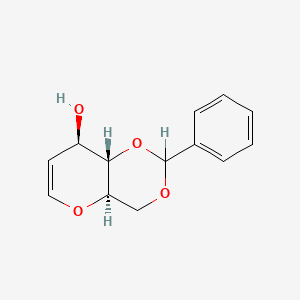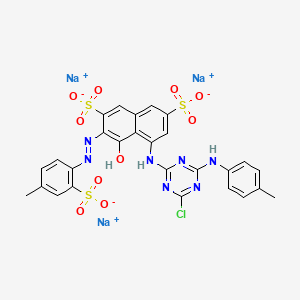
BISMUTH MOLYBDATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth molybdate is a compound that has garnered significant attention due to its unique properties and applications, particularly in the field of catalysis. It exists in several phases, including α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6, each with distinct structural and catalytic properties. These compounds are known for their high selectivity and activity in the partial oxidation and ammoxidation of lower olefins, making them crucial in the production of various industrial chemicals .
准备方法
Bismuth molybdate can be synthesized through various methods, each with specific reaction conditions and industrial applications:
Co-precipitation: This is the most common method, involving the precipitation of bismuth and molybdenum salts from an aqueous solution, followed by calcination to form the desired phase.
Solid-state reaction: This method involves mixing solid bismuth and molybdenum oxides or salts, followed by high-temperature treatment to induce the reaction.
Sol-gel method: This involves the formation of a gel from a solution containing bismuth and molybdenum precursors, which is then dried and calcined.
Hydrothermal synthesis: This method uses high-pressure and high-temperature conditions to crystallize this compound from an aqueous solution.
Spray drying and solution combustion: These methods involve the rapid evaporation of a solution containing bismuth and molybdenum precursors, followed by combustion to form the desired compound.
化学反应分析
Bismuth molybdate undergoes several types of chemical reactions, primarily in the context of catalysis:
Ammoxidation: This reaction involves the conversion of propylene to acrylonitrile in the presence of ammonia.
Photocatalytic reactions: This compound can also act as a photocatalyst for the degradation of organic pollutants under visible light.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed depend on the specific reaction but often include valuable industrial chemicals such as acrolein, acrylonitrile, and various oxidized hydrocarbons .
科学研究应用
Bismuth molybdate has a wide range of applications in scientific research:
Environmental remediation: Its photocatalytic properties make it useful for the degradation of organic pollutants in water and air.
Biomedical applications: Bismuth-based compounds, including this compound, are being explored for their potential in drug delivery, imaging, and cancer therapy due to their unique optical and chemical properties.
作用机制
The catalytic activity of bismuth molybdate is primarily due to its ability to facilitate the transfer of oxygen atoms in oxidation reactions. The compound’s structure allows for the efficient activation of oxygen molecules, which then react with hydrocarbons to form oxidized products. In photocatalytic applications, this compound absorbs visible light, generating electron-hole pairs that drive the degradation of organic pollutants .
相似化合物的比较
Bismuth molybdate is often compared to other bismuth-based compounds, such as:
Bismuth tungstate (Bi2WO6): Similar in structure and used in photocatalysis.
Bismuth vanadate (BiVO4): Known for its photocatalytic properties and used in water splitting.
Bismuth oxyhalides (BiOX, where X = Cl, Br, I): These compounds are also used in photocatalysis and have similar structural properties.
This compound stands out due to its high selectivity and activity in oxidation and ammoxidation reactions, making it a preferred choice for industrial catalytic processes .
属性
CAS 编号 |
13565-96-3 |
|---|---|
分子式 |
Bi2MoO6 |
分子量 |
609.9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


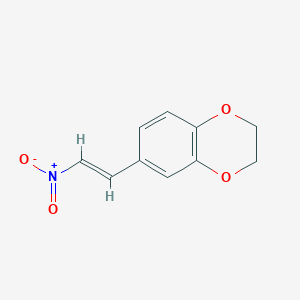

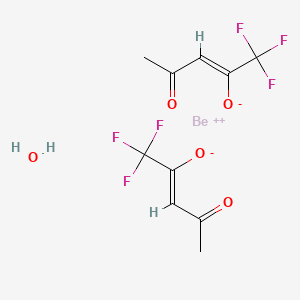
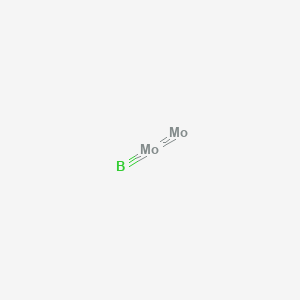
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)

